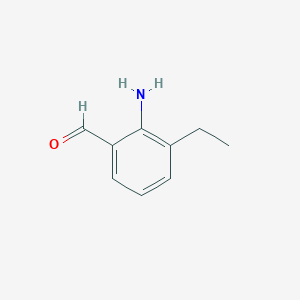

2-Amino-3-ethylbenzaldehyde

CAS No.:

Cat. No.: VC16265648

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11NO |

|---|---|

| Molecular Weight | 149.19 g/mol |

| IUPAC Name | 2-amino-3-ethylbenzaldehyde |

| Standard InChI | InChI=1S/C9H11NO/c1-2-7-4-3-5-8(6-11)9(7)10/h3-6H,2,10H2,1H3 |

| Standard InChI Key | VAYCODQETWRCND-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C(=CC=C1)C=O)N |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

2-Amino-3-ethylbenzaldehyde belongs to the class of ortho-substituted benzaldehydes. Its IUPAC name, 2-amino-3-ethylbenzaldehyde, reflects the positions of the amino (-NH₂) and ethyl (-CH₂CH₃) groups relative to the aldehyde (-CHO) moiety. The compound’s molecular formula is C₉H₁₁NO, with a molar mass of 149.19 g/mol. Key structural identifiers include:

| Property | Value |

|---|---|

| CAS Number | Not publicly disclosed |

| InChI Key | VAYCODQETWRCND-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C(=CC=C1)C=O)N |

| PubChem CID | 89560517 |

The ethyl group at position 3 introduces steric effects that influence intermolecular interactions, while the electron-donating amino group enhances resonance stabilization of the aromatic system.

Spectroscopic Properties

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the aldehyde proton (δ 9.8–10.2 ppm), aromatic protons (δ 6.5–7.5 ppm), and ethyl group protons (δ 1.2–1.4 ppm for -CH₃, δ 2.4–2.7 ppm for -CH₂-). Infrared (IR) spectroscopy confirms the presence of aldehyde C=O stretching at ~1700 cm⁻¹ and N-H bending at ~1600 cm⁻¹.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The primary synthesis route involves o-nitrobenzaldehyde as a starting material, proceeding through sequential reduction and alkylation steps:

-

Nitration Reduction: Catalytic hydrogenation of o-nitrobenzaldehyde yields 2-aminobenzaldehyde.

-

Ethylation: Reaction with ethyl bromide (C₂H₅Br) in the presence of a base (e.g., K₂CO₃) introduces the ethyl group at position 3.

Alternative methods include:

-

Ullmann Coupling: Copper-catalyzed coupling of 2-iodobenzaldehyde with ethylamine.

-

Buchwald-Hartwig Amination: Palladium-mediated amination of 3-ethyl-2-bromobenzaldehyde.

Industrial Production Challenges

Scaling up synthesis requires optimizing reaction conditions to minimize byproducts. For example, excessive ethylation can lead to diethylated derivatives, necessitating precise temperature control (60 ± 2°C) and stoichiometric ratios . Post-synthesis purification often employs column chromatography or recrystallization from ethanol-water mixtures.

Applications in Chemical Research

Schiff Base Formation

The aldehyde group readily condenses with primary amines to form Schiff bases, which serve as ligands in coordination chemistry. For example, reaction with aniline produces N-(3-ethyl-2-formylphenyl)aniline, a chelating agent for transition metals.

Heterocyclic Synthesis

2-Amino-3-ethylbenzaldehyde is a precursor for quinoline and indole derivatives. Cyclocondensation with ketones (e.g., acetophenone) under acidic conditions yields substituted quinolines, which are explored as antimalarial agents.

Comparative Analysis with Structural Analogs

The ethyl group in 2-amino-3-ethylbenzaldehyde provides superior lipid solubility compared to methyl or hydroxy analogs, enhancing membrane permeability in cellular assays .

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of the ethyl group to explore branched or fluorinated derivatives.

-

Drug Delivery Systems: Encapsulation in liposomes or polymeric nanoparticles to improve bioavailability.

-

Catalytic Applications: Development of Schiff base-metal complexes for asymmetric catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume